molecular formula C17H25NO3 B13926775 tert-Butyl 4-benzyl-3-hydroxypiperidine-1-carboxylate

tert-Butyl 4-benzyl-3-hydroxypiperidine-1-carboxylate

Cat. No.: B13926775
M. Wt: 291.4 g/mol
InChI Key: DHUCWYKFTGQKOJ-UHFFFAOYSA-N
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Description

tert-Butyl 4-benzyl-3-hydroxypiperidine-1-carboxylate: is a chemical compound with the molecular formula C17H25NO3 and a molecular weight of 291.39 g/mol . This compound is characterized by a piperidine ring substituted with a benzyl group, a hydroxyl group, and a tert-butyl ester group. It is often used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.

Preparation Methods

The synthesis of tert-Butyl 4-benzyl-3-hydroxypiperidine-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as piperidine, benzyl bromide, and tert-butyl chloroformate.

    Reaction Conditions: The piperidine is first reacted with benzyl bromide in the presence of a base like sodium hydride to form 4-benzylpiperidine. This intermediate is then subjected to hydroxylation using an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) to introduce the hydroxyl group at the 3-position.

Chemical Reactions Analysis

tert-Butyl 4-benzyl-3-hydroxypiperidine-1-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl 4-benzyl-3-hydroxypiperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.

    Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of tert-Butyl 4-benzyl-3-hydroxypiperidine-1-carboxylate depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The hydroxyl and benzyl groups play a crucial role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

tert-Butyl 4-benzyl-3-hydroxypiperidine-1-carboxylate can be compared with similar compounds such as:

The unique combination of the tert-butyl ester, benzyl, and hydroxyl groups in this compound makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

tert-butyl 4-benzyl-3-hydroxypiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO3/c1-17(2,3)21-16(20)18-10-9-14(15(19)12-18)11-13-7-5-4-6-8-13/h4-8,14-15,19H,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHUCWYKFTGQKOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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